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molecular formula C16H32O2 B1346103 2-Ethylhexyl 2-ethylhexanoate CAS No. 7425-14-1

2-Ethylhexyl 2-ethylhexanoate

Cat. No. B1346103
M. Wt: 256.42 g/mol
InChI Key: OUCGJMIVSYHBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06667285B1

Procedure details

144 g (1 mol) of 2-ethylhexanoic acid and 143 g (1.1 mol) of 2-ethylhexanol were fed to a four-necked flask equipped with a stirrer, a thermometer and a water separator having a condenser tube, and the mixture was heated to 200° C. under reduced pressure in the presence of a tetraisopropyl titanate catalyst. Esterification reaction was carried out for about 9 hours while removing the formed water by the water separator. After the reaction, the excess 2-ethylhexanol was distilled off, and the product was neutralized with excess sodium hydroxide and then washed with water to neutrality. The product was then treated with activated carbon (0.3 wt. % relative to the starting materials fed) at 90° C., and was then filtered, giving 246 g of (2-ethylhexyl) 2-ethylhexanoate, which was then dehydrated for 5 hours at a temperature of 100° C. and a reduced pressure of 13.3 MPa. The resulting ester had a total acid number of 0.01 mgKOH/g, a water content of 11 ppm, a kinematic viscosity of 2.7 mm2/s (40° C.) and 1.1 mm2/s (100° C.), a volume resistivity of 3.0×1013 Ω·cm, and a two-layer separation temperature of −24° C.
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4]([OH:6])=[O:5])[CH3:2].[CH2:11]([CH:13]([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:14]O)[CH3:12]>CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4].O>[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4]([O:6][CH2:14][CH:13]([CH2:11][CH3:12])[CH2:16][CH2:17][CH2:18][CH3:19])=[O:5])[CH3:2] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
144 g
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC
Name
Quantity
143 g
Type
reactant
Smiles
C(C)C(CO)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
Esterification reaction
CUSTOM
Type
CUSTOM
Details
while removing the formed water by the water separator
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the excess 2-ethylhexanol was distilled off
WASH
Type
WASH
Details
washed with water to neutrality
ADDITION
Type
ADDITION
Details
The product was then treated with activated carbon (0.3 wt. % relative to the starting materials
CUSTOM
Type
CUSTOM
Details
at 90° C.
FILTRATION
Type
FILTRATION
Details
was then filtered

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
C(C)C(C(=O)OCC(CCCC)CC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 246 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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